Tupichigenin B

Description

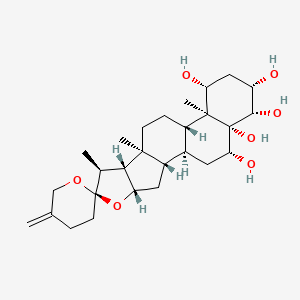

Tupichigenin B is a 5β-spirostane-type steroidal sapogenin first isolated from the underground parts of Tupistra chinensis (Chinese Tupistra) . Its structure was elucidated through extensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and NOESY correlations, revealing a spirost-25(27)-ene backbone with hydroxyl groups at positions 1β, 3β, 4β, 5β, and 6β, and a ketone at position 6 . The molecular formula is C27H40O8, confirmed by mass spectrometry .

Properties

Molecular Formula |

C27H42O7 |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

(1S,2S,4S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18S,19R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18,19-pentol |

InChI |

InChI=1S/C27H42O7/c1-13-5-8-26(33-12-13)14(2)22-19(34-26)10-17-15-9-21(30)27(32)23(31)18(28)11-20(29)25(27,4)16(15)6-7-24(17,22)3/h14-23,28-32H,1,5-12H2,2-4H3/t14-,15+,16-,17-,18-,19-,20+,21+,22-,23-,24-,25-,26+,27-/m0/s1 |

InChI Key |

XWJOTGWLVMIWIP-CDPRMLNKSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@H]([C@]5([C@@]4([C@@H](C[C@@H]([C@@H]5O)O)O)C)O)O)C)O[C@]16CCC(=C)CO6 |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC(C5(C4(C(CC(C5O)O)O)C)O)O)C)OC16CCC(=C)CO6 |

Synonyms |

spirost-25(27)-ene-1beta,3beta,4beta,5beta,6b eta-pentaol tupichigenin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Tupichigenin B belongs to a class of spirostanol sapogenins, which share a common spirostane core but differ in substituents, hydroxylation patterns, and glycosylation. Below is a detailed comparison with structurally related compounds:

Structural and Functional Comparisons

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Differences and Implications

Hydroxylation Patterns :

- This compound’s 1β,3β,4β,5β,6β-pentaol configuration distinguishes it from Tupichigenin C (1β,2β,3β,4β,5β-pentaol) and hexaol derivatives (e.g., compound 2 in ) . These variations influence hydrogen bonding, solubility, and enzyme interactions.

- The ketone at C-6 in this compound and C is absent in ranmogenin A and convallagenin B, which are glycosylated instead .

Glycosylation :

- Unlike this compound (an aglycone), ranmogenin A and convallagenin B are glucosides , affecting their bioavailability and extraction methods .

Spectral Signatures: NOESY correlations in this compound confirm α-axial hydrogen configurations, whereas Rohdea chinensis derivatives show β-oriented hydroxyls via NOESY . Methyl group signals (δH ~1.47–1.50) are conserved across spirostanes but vary slightly due to neighboring substituents .

Commercial Utility: this compound’s non-glycosylated form makes it more suitable for chemical modifications in steroid synthesis compared to glucosylated analogues like ranmogenin A .

Q & A

Q. How is Tupichigenin B isolated and purified from natural sources?

Methodological Answer: Isolation involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques (e.g., column chromatography, HPLC). Key steps include:

- Solvent selection based on polarity to optimize yield .

- Fractionation guided by TLC or bioactivity screening to identify target fractions .

- Purification via recrystallization or preparative HPLC, with purity confirmed by spectroscopic methods (NMR, MS) .

Data Table Example:

| Step | Method | Solvent/Phase | Purity Assessment |

|---|---|---|---|

| Extraction | Maceration | 80% Ethanol | TLC (Rf = 0.45) |

| Fractionation | Silica Gel Column | Hexane:Ethyl Acetate (7:3) | HPLC (95% purity) |

Q. What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- NMR (1H/13C): Assigns proton/carbon environments; compare with literature for structural confirmation .

- Mass Spectrometry (HRMS): Determines molecular formula via exact mass .

- X-ray Crystallography (if applicable): Resolves stereochemistry; requires high-purity crystals .

Note: Cross-validate data with known analogs to address spectral ambiguities .

Q. How are initial bioactivity assays for this compound designed?

Methodological Answer:

- In vitro models: Use cell lines (e.g., cancer, microbial) with positive/negative controls .

- Dose-response curves: Establish IC50/EC50 values; include triplicates to assess variability .

- Mechanistic hints: Pair assays with ROS detection or apoptosis markers to infer modes of action .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer:

- Variable analysis: Compare experimental conditions (cell lines, solvent carriers, incubation times) .

- Meta-analysis: Apply statistical tools (e.g., random-effects models) to quantify heterogeneity .

- Replication studies: Use standardized protocols (e.g., NIH preclinical guidelines) to verify findings .

Q. What strategies optimize this compound’s structure-activity relationship (SAR) for enhanced efficacy?

Methodological Answer:

- Derivatization: Synthesize analogs (e.g., acylated or glycosylated derivatives) and test against target proteins .

- Computational modeling: Use molecular docking (AutoDock, Schrödinger) to predict binding affinities .

- In vivo validation: Prioritize analogs with improved pharmacokinetics (e.g., logP < 5) for animal trials .

Q. How can researchers address reproducibility challenges in this compound studies?

Methodological Answer:

- Detailed protocols: Document extraction parameters (e.g., temperature, solvent ratios) and instrument settings .

- Open data sharing: Deposit raw spectra and bioassay data in repositories (e.g., Zenodo) for peer validation .

- Negative result reporting: Publish non-significant outcomes to reduce publication bias .

Q. What methodologies identify this compound’s molecular targets and mechanisms of action?

Methodological Answer:

Q. How should researchers design studies to assess this compound’s bioavailability and metabolism?

Methodological Answer:

- Pharmacokinetic assays: Measure plasma concentration-time profiles in rodent models .

- Metabolite profiling: Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .

- Permeability tests: Employ Caco-2 cell monolayers to predict intestinal absorption .

Data Contradiction and Interpretation Frameworks

Q. What statistical approaches validate this compound’s synergistic effects with other compounds?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.